REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[N:4]=[C:5]([Br:8])[S:6][CH:7]=1.N1C=C[CH:12]=[CH:11][CH:10]=1.C([O-])(=[O:17])C.[Na+]>C(OC(=O)CC)(=O)CC>[Br:8][C:5]1[S:6][CH:7]=[C:3]([NH:2][C:10](=[O:17])[CH2:11][CH3:12])[N:4]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
Br.NC=1N=C(SC1)Br
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining
|
Type
|
CUSTOM
|
Details
|
reaction temperature at 0° C. with an ice bath
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
EXTRACTION
|
Details
|
extracted with hexane, in a Soxhlet apparatus
|
Type
|
TEMPERATURE
|
Details
|
The hexane was cooled
|
Type
|
CUSTOM
|
Details
|
the crystals collected
|
Type
|
CUSTOM
|
Details
|
recrystallised
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=C(N1)NC(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 11.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |